molecular formula C8H8BrNO2 B597574 3-(5-Bromopyridin-2-yl)oxetan-3-ol CAS No. 1207758-80-2

3-(5-Bromopyridin-2-yl)oxetan-3-ol

Cat. No.: B597574
CAS No.: 1207758-80-2
M. Wt: 230.061
InChI Key: TWHBBMSMSDZUQX-UHFFFAOYSA-N
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Description

3-(5-Bromopyridin-2-yl)oxetan-3-ol is a chemical compound with the molecular formula C8H8BrNO2 and a molecular weight of 230.06 g/mol . It is a research chemical often used in various scientific studies and applications. The compound features a bromopyridine moiety attached to an oxetane ring, which imparts unique chemical properties.

Scientific Research Applications

3-(5-Bromopyridin-2-yl)oxetan-3-ol has several scientific research applications:

Safety and Hazards

The safety data sheet for “3-(5-Bromopyridin-2-yl)oxetan-3-ol” suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use . It also recommends providing appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

The synthesis of 3-(5-Bromopyridin-2-yl)oxetan-3-ol typically involves the reaction of 5-bromopyridine-2-carbaldehyde with an appropriate oxetane precursor under specific reaction conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(5-Bromopyridin-2-yl)oxetan-3-ol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents such as ethanol or methanol, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 3-(5-Bromopyridin-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with various enzymes or receptors, potentially inhibiting or activating them. The oxetane ring may also play a role in stabilizing the compound’s interaction with its targets, enhancing its efficacy .

Comparison with Similar Compounds

3-(5-Bromopyridin-2-yl)oxetan-3-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of the bromopyridine and oxetane moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(5-bromopyridin-2-yl)oxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-1-2-7(10-3-6)8(11)4-12-5-8/h1-3,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWHBBMSMSDZUQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=NC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2,5-Dibromopyridine (10 g, 35.2 mmol) is dissolved in dry toluene (200 mL) under a nitrogen atmosphere and cooled to −78° C. n-Butyllithium (2.5M in hexanes, 2.5 mL, 38.7 mmol) is added at −78° C. over 20 minutes. The reaction mixture is stirred at −78° C. for 20 minutes. Oxetane-3-one (2.79 g, 38.7 mmol) in toluene (100 mL) is added then stirred at −78° C. for 30 minutes. Saturated aqueous ammonium chloride solution (50 mL) is added. The mixture extracted with ethyl acetate (2×200 mL), separated, washed with brine solution (50 mL) and the solvent evaporated under reduced pressure. The crude material is purified using flash chromatography (35% ethyl acetate in hexane) to give the title compound (4.2 g): 1H NMR (400 MHz, DMSO-d6):δ 4.64 (2H, d), 4.87 (2H, d), 6.68 (1H, s), 7.55 (1H, d), 8.06 (1H, dd), 8.76 (1H, d).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
2.79 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

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